molecular formula C13H23NO3Si B3069289 N-((Triethoxysilyl)methyl)aniline CAS No. 3473-76-5

N-((Triethoxysilyl)methyl)aniline

Cat. No.: B3069289
CAS No.: 3473-76-5
M. Wt: 269.41 g/mol
InChI Key: KOVKEDGZABFDPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-((Triethoxysilyl)methyl)aniline, also known as Anilino-methyl-triethoxysilane, is a chemical reagent that is primarily used in the production of silyl modified polymers . These polymers serve as binders in adhesives and sealants . Therefore, the primary targets of this compound are the materials that require bonding or sealing.

Mode of Action

The mode of action of this compound involves the formation of bonds between the silane group of the compound and the material it is applied to. The close proximity of the nitrogen atom to the silicon atom in the compound can accelerate the hydrolysis reaction compared to (amino-propyl)silanes . This results in a faster and more efficient bonding process.

Pharmacokinetics

The compound has a boiling point of 315.3±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Result of Action

The primary result of the action of this compound is the formation of strong and durable bonds between materials. This is achieved through the formation of silanol groups, which can bond with a variety of materials to form silyl modified polymers . These polymers serve as effective binders in adhesives and sealants, providing strength and durability to the bonded materials.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. The hydrolysis reaction that forms the silanol groups is accelerated in the presence of moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by the moisture content in the environment. Additionally, the compound should be stored under inert gas at low temperatures to prevent premature hydrolysis and ensure its stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-((Triethoxysilyl)methyl)aniline are not well-studied. It is known that anilines, the parent compounds of this compound, can undergo various biochemical reactions. For instance, anilines can be methylated to form N-methylanilines

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that anilines and their derivatives can have various effects on cells. For example, some anilines can cause oxidative stress and cytotoxicity

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that anilines can undergo various chemical reactions. For instance, anilines can be methylated to form N-methylanilines

Temporal Effects in Laboratory Settings

It is known that anilines can undergo various chemical reactions over time

Dosage Effects in Animal Models

It is known that anilines can have various effects in animals

Metabolic Pathways

It is known that anilines can undergo various metabolic reactions

Transport and Distribution

It is known that anilines can be transported and distributed in various ways

Subcellular Localization

It is known that anilines can localize to various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Triethoxysilyl)methyl)aniline typically involves the reaction of aniline with triethoxysilane. The reaction is catalyzed by a base such as sodium hydroxide (NaOH) and proceeds under mild conditions at around 60°C . The process involves the dehydrogenation of methanol, leading to the formation of a more reactive aldehyde or ketone, which then undergoes further reactions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: N-((Triethoxysilyl)methyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Catalysts such as palladium or platinum.

Major Products Formed:

    Hydrolysis: Formation of silanol groups.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted silane compounds.

Properties

IUPAC Name

N-(triethoxysilylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVKEDGZABFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305821
Record name (Anilinomethyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3473-76-5
Record name (Anilinomethyl)triethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3473-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Anilinomethyl)triethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylaminomethyltriethoxysilan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 1000 ml four-necked flask having a reflux condenser, KPG stirrer and thermometer, 602 g of dry aniline (pKb 9.4) were heated to 120° C. and 200 g of (chloromethyl)triethoxysilane were added in the course of 180 min with stirring and stirring was effected for a further 60 min. Thereafter, the temperature was reduced to 105° C. and 109 g of ethylenediamine (pKb 4.07) were added to the mixture in the course of 10 min with stirring, phase separation occurring. At constant temperature, stirring was effected for a further 30 min, cooling to 70° C. being effected and the heavier ethylenediamine hydrochloride phase then being separated off. 27 g of anhydrous Lupasol G20 (BASF AG) are then added to the upper phase and distilled as described in Example 4. 200 g of N-phenylaminomethyltriethoxysilane (73.2% yield) having a purity of 94.9% are obtained. The chloride value was 8 ppm.
Quantity
602 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
109 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask having a reflux condenser, KPG stirrer and thermometer, 65.7 g of dry aniline (pKb 9.4) were heated to 120° C. and 60 g of chloromethyltriethoxysilane were added in the course of 180 min with stirring and stirring was effected for a further 60 min. Thereafter, the temperature was reduced to 105° C. and 42.4 g of ethylenediamine (pKb 4.07) were added to the mixture in the course of 10 min with stirring, phase separation occurring. At constant temperature, stirring was effected for a further 30 min, cooling to 70° C. being effected during this procedure and the heavier ethylenediamine hydrochloride phase then being separated off. The upper phase was subjected to fractional distillation without a distillation column. 18.3 g of aniline having a purity of 84.8%, 14.4 g of aniline having a purity of 97.8% (45% recovery) and 47.8 g (yield 62.9%) of N-phenylaminomethyltriethoxysilane were obtained, the purity of which was determined as 88.9%. The chloride value of the product was 88 ppm.
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
42.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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